5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde
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Overview
Description
5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde, or 5-Cl-3-F-1,2-O-4-C, is a highly reactive and versatile aldehyde. It is used as a building block in organic synthesis, and as a starting material for the synthesis of a variety of heterocyclic compounds. It has a variety of applications in the fields of medicine, agriculture, and materials science. 5-Cl-3-F-1,2-O-4-C is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Catalytic Synthesis and Antioxidant Agents
5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde is involved in the synthesis of novel chalcone derivatives, exhibiting potent antioxidant activities. These derivatives are synthesized using TiO2-ZnS catalysis and show strong in vitro antioxidant activity against DPPH, along with good correlation in molecular docking studies (Prabakaran, Manivarman, & Bharanidharan, 2021).
Synthesis of Esters and Bromination Reactions
The compound is used in the synthesis of esters and bromination reactions. It is involved in producing various esters of furan- and thiophen-2-carboxylic acids and demonstrates different reactivity patterns in the presence of bromine and aluminium chloride (Chadwick, Chambers, Meakins, & Snowden, 1973).
Electrophilic Substitution Reactions
5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde undergoes various electrophilic substitution reactions. For example, it reacts with acenaphthylene-1,2-dione and ammonia water solution to produce 2-(furan-2-yl)acenaphtho[1,2-d]oxazole, displaying specific reactivity patterns under electrophilic conditions (Alexandrov, Prorervo, & El’chaninov, 2016).
Design of Antitumor Agents
The compound is utilized in designing antitumor agents, particularly in synthesizing derivatives of 5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde. These derivatives have shown promising results in antitumor screening, being compared to reference drugs like 5-fluorouracil, cisplatin, and curcumin (Matiichuk, Horak, Chaban, Horishny, Tymoshuk, & Matiychuk, 2020).
Synthesis of Novel Isoxazoline Derivatives
In neuropharmacological research, 5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde contributes to the synthesis of novel isoxazoline derivatives. These derivatives are synthesized via Claisen Schmidt condensation and cyclization with hydroxylamine hydrochloride and are evaluated for antidepressant and antianxiety activities (Kumar, 2013).
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s plausible that it interacts with its targets in a manner similar to other aromatic compounds, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . This suggests that this compound could potentially affect multiple biochemical pathways.
Result of Action
Similar compounds have demonstrated a range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
properties
IUPAC Name |
5-chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO3/c9-8-5(4-11)7(10-13-8)6-2-1-3-12-6/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXQVJOMEAGDHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NOC(=C2C=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde |
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